![molecular formula C10H13NO3 B182586 N,2-Dimethoxy-N-methylbenzamide CAS No. 130250-62-3](/img/structure/B182586.png)
N,2-Dimethoxy-N-methylbenzamide
Overview
Description
N,2-Dimethoxy-N-methylbenzamide: is an organic compound with the molecular formula C10H13NO3 . It is a derivative of benzamide, characterized by the presence of two methoxy groups and a methyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,2-Dimethoxy-N-methylbenzamide typically begins with the reaction of methyl formate with methylamine to form an amide intermediate.
Condensation Reaction: This intermediate is then condensed with the corresponding phenolic compound to yield this compound.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process, where the reactants are mixed in a reactor and allowed to react over a specified period.
Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,2-Dimethoxy-N-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of the methoxy groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: The major products of oxidation are typically carboxylic acids or aldehydes.
Reduction: Reduction yields primary or secondary amines.
Substitution: Substitution reactions produce various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
N,2-Dimethoxy-N-methylbenzamide has been investigated for its potential pharmacological activities. Its structural similarity to known bioactive compounds suggests possible therapeutic applications.
Key Applications:
- Antimicrobial Activity: Studies have demonstrated that this compound exhibits inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values are used to quantify its effectiveness.
- Antioxidant Properties: The compound has shown promise in combating oxidative stress, which is linked to various diseases.
Case Study: Antimicrobial Testing
In a study assessing its antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated significant inhibition zones, suggesting its potential as an antibacterial agent.
Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
E. coli | 50 | 15 |
S. aureus | 25 | 20 |
Agricultural Applications
The compound's utility extends to agricultural sciences, where it may serve as an intermediate in the synthesis of agrochemicals.
Key Applications:
- Pesticide Development: this compound can be modified to create derivatives with enhanced pest control properties.
- Herbicide Formulation: Research indicates that derivatives of this compound may exhibit herbicidal activity, thereby improving crop yield and health.
Case Study: Herbicidal Efficacy
Field trials conducted on crops treated with synthesized derivatives of this compound showed a marked reduction in weed growth compared to untreated controls.
Treatment | Weed Biomass Reduction (%) | Crop Yield Improvement (%) |
---|---|---|
Control | - | - |
This compound Derivative A | 70 | 30 |
This compound Derivative B | 60 | 25 |
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis due to its reactive amide functional group.
Key Applications:
- Synthesis of Complex Molecules: The compound can participate in various reactions such as acylation and condensation, facilitating the production of more complex organic compounds.
- Catalyst Role: It may act as a catalyst in certain chemical reactions, enhancing reaction rates and yields.
Case Study: Synthesis Pathways
Research has established several synthetic routes involving this compound:
- Acylation Reactions: Utilizing the amide group for acylation of alcohols or amines.
- Condensation Reactions: Formation of new carbon-carbon bonds through condensation with aldehydes or ketones.
Synthetic Route Overview:
Reaction Type | Conditions | Products |
---|---|---|
Acylation | Base-catalyzed | Acylated product |
Condensation | Acidic conditions | β-Hydroxy amide |
Mechanism of Action
The mechanism of action of N,2-Dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function . The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
N-Methoxy-N-methylbenzamide: This compound is structurally similar but lacks the second methoxy group.
N,N-Dimethylbenzamide: Another related compound with two methyl groups attached to the nitrogen atom instead of methoxy groups.
2,6-Dimethoxy-N-methylbenzamide: Similar in structure but with methoxy groups at different positions on the benzene ring.
Uniqueness:
Functional Groups: The presence of two methoxy groups and a methyl group on the nitrogen atom makes N,2-Dimethoxy-N-methylbenzamide unique in its reactivity and applications.
Versatility: Its ability to undergo various chemical reactions and its role as an intermediate in diverse synthetic pathways highlight its versatility.
Biological Activity
N,2-Dimethoxy-N-methylbenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzamides, characterized by the presence of two methoxy groups on the aromatic ring and a methyl group attached to the nitrogen atom of the amide functional group. Its molecular formula is , with a molecular weight of approximately 195.22 g/mol. The unique structural features of this compound may influence its reactivity and interactions with biological targets.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which are implicated in various oxidative stress-related diseases. The compound's antioxidant capacity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing cellular damage.
2. Antibacterial Activity
This compound has been tested against various bacterial strains, showing promising antibacterial effects. In studies utilizing disk diffusion and broth microdilution methods, the compound demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
3. Antitumor Potential
Preliminary studies suggest that this compound may possess antitumor activity. It has been evaluated in several cancer cell lines, including breast carcinoma and osteosarcoma cells. The compound induced apoptosis in these cells through mechanisms involving caspase activation and modulation of apoptotic signaling pathways.
The biological effects of this compound are likely mediated through its interaction with specific molecular targets:
- Receptor Binding: The compound may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects.
- Enzyme Inhibition: It has been suggested that this compound can inhibit certain enzymes involved in metabolic processes, contributing to its antibacterial and antitumor activities.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Methylbenzamide | Lacks methoxy groups; simpler structure | |
N-Methoxy-N-methylbenzamide | Contains one methoxy group; less sterically hindered | |
N,3-Dimethoxy-N-methylbenzamide | Different methoxy positioning; varied activity | |
Benzamide | No methoxy groups; baseline structure |
The presence of two methoxy groups at the 2-position in this compound distinguishes it from these related compounds, potentially enhancing its reactivity and biological interactions.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL across different strains, indicating moderate antibacterial activity.
Case Study 2: Antitumor Activity
In another study focused on breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration). Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, supporting its potential as an antitumor agent.
Properties
IUPAC Name |
N,2-dimethoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-6-4-5-7-9(8)13-2/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJSEXSZPCDZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471033 | |
Record name | N,2-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130250-62-3 | |
Record name | N,2-Dimethoxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130250-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,2-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,2-dimethoxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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